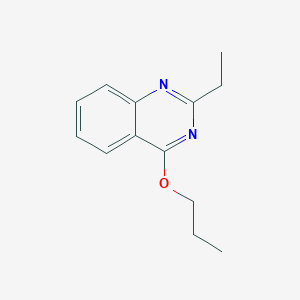
2-Ethyl-4-propoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-propoxyquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-propoxyquinazoline typically involves the reaction of 2-ethylquinazolin-4-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-propoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinazoline ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used
Scientific Research Applications
2-Ethyl-4-propoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable structure
Mechanism of Action
The mechanism of action of 2-Ethyl-4-propoxyquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and exhibit anticancer activity .
Comparison with Similar Compounds
- 2-Methyl-4-propoxyquinazoline
- 2-Ethyl-4-methoxyquinazoline
- 2-Ethyl-4-butoxyquinazoline
Comparison: 2-Ethyl-4-propoxyquinazoline stands out due to its unique propoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher efficacy in certain biological assays, making it a promising candidate for further research and development .
Biological Activity
2-Ethyl-4-propoxyquinazoline is a member of the quinazoline class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
Chemical Properties:
- Molecular Formula: C12H16N2O
- Molecular Weight: 204.27 g/mol
- IUPAC Name: this compound
- CAS Number: 12339503
The biological activity of this compound primarily stems from its interaction with various cellular targets. Key mechanisms include:
- Inhibition of Kinases: Quinazolines often act as inhibitors of specific kinases involved in cell signaling pathways, which can lead to the suppression of tumor growth and proliferation.
- Antioxidant Activity: Some studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.
- Modulation of Apoptosis: The compound may influence apoptotic pathways, promoting programmed cell death in cancer cells while sparing normal cells.
Biological Activities
Research indicates several promising biological activities for this compound:
-
Anticancer Activity:
- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been documented in multiple studies .
-
Antimicrobial Properties:
- Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.
-
Neuroprotective Effects:
- Some research highlights the potential neuroprotective effects of quinazolines, including this compound, suggesting it may have applications in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against specific bacterial strains | |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Study Example
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could be a potential lead compound for developing new anticancer therapies.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-ethyl-4-propoxyquinazoline |
InChI |
InChI=1S/C13H16N2O/c1-3-9-16-13-10-7-5-6-8-11(10)14-12(4-2)15-13/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
VTKAAILBWZJSLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC2=CC=CC=C21)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















